
2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1-piperidinyl)-5-(trifluoromethyl)-phenylamine, also known as 3-MTPP, is a synthetic compound derived from the piperidine and phenylamine classes of compounds. It is a colorless, odorless, and crystalline solid with a melting point of 154-155 °C. 3-MTPP has a variety of applications in scientific research and lab experiments, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations.
Aplicaciones Científicas De Investigación
Brain-Specific Delivery of Radiopharmaceuticals
Research on radioiodinated phenylamines attached to dihydropyridine carriers, including derivatives of phenylamine, indicates their potential in brain-specific delivery of radiopharmaceuticals. These compounds demonstrate improved brain uptake and brain to blood ratios in rats, suggesting their utility in cerebral blood perfusion measurement (Tedjamulia et al., 1985).
Antipsychotic and Adrenoceptor Antagonist Applications
The development of 5-heteroaryl-substituted analogues of the antipsychotic sertindole, derived from phenylamine compounds, has resulted in highly selective and potentially CNS-active alpha 1-adrenoceptor antagonists. These compounds demonstrate significant affinity and selectivity for adrenoceptors over dopamine and serotonin receptors, indicating their potential in antipsychotic medication (Balle et al., 2003).
Glycine Transporter 1 Inhibitor
The identification of certain phenylamine derivatives as potent and orally available glycine transporter 1 (GlyT1) inhibitors showcases their potential in neurological applications. These compounds demonstrate significant inhibitory activity and a favorable pharmacokinetics profile, suggesting their use in treating neurological conditions (Yamamoto et al., 2016).
Serotonin Receptor Antagonism
Phenylamine derivatives have been found to act as selective, centrally acting serotonin 5-HT2 antagonists. These compounds, particularly those substituted at the 1-position with 4-piperidinyl, show potent receptor binding and inhibit quipazine-induced head twitches in rats, indicating their potential in serotonin-related treatments (Andersen et al., 1992).
Propiedades
IUPAC Name |
2-(3-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c1-9-3-2-6-18(8-9)12-5-4-10(7-11(12)17)13(14,15)16/h4-5,7,9H,2-3,6,8,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGJSNXLAMOEPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

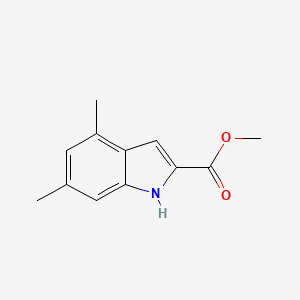
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B1357348.png)
![1-[(2-Chlorophenyl)acetyl]piperazine](/img/structure/B1357351.png)
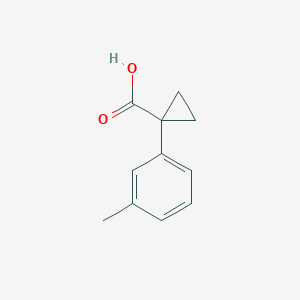
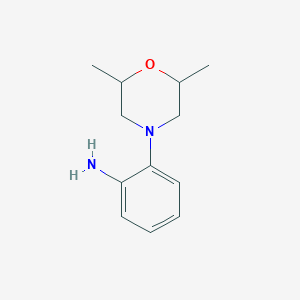
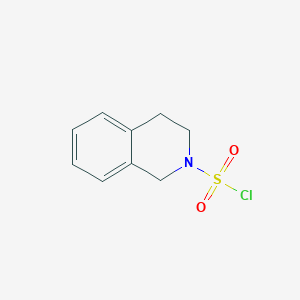
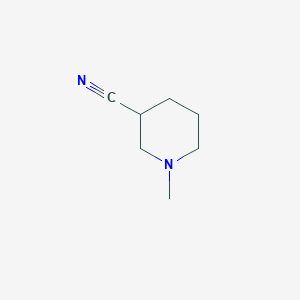
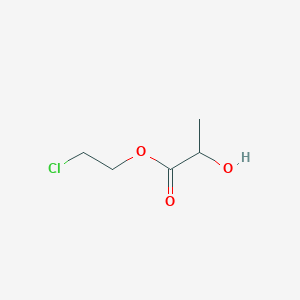


![Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1357392.png)
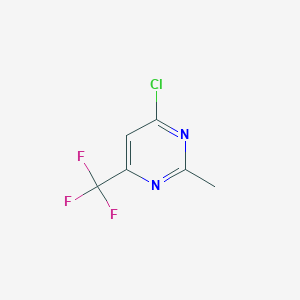
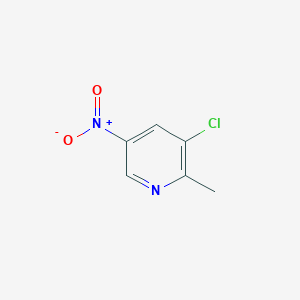
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoyl chloride](/img/structure/B1357396.png)